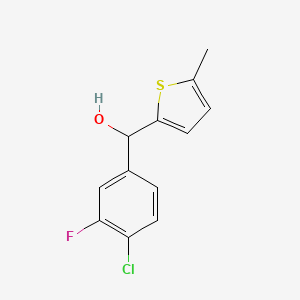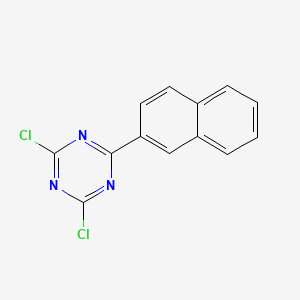
1-Propylpiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylpiperazine-2-carboxylic acid is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound, this compound, has the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It is characterized by the presence of a propyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the piperazine ring.
Métodos De Preparación
The synthesis of 1-Propylpiperazine-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the decarboxylative cyclization between aldehydes and amino-acid-derived diamines using an iridium-based photoredox catalyst . Industrial production methods often involve the use of protecting groups such as trifluoroacetyl to facilitate the synthesis and subsequent removal of these groups to yield the desired product .
Análisis De Reacciones Químicas
1-Propylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include thionyl chloride (for forming acid chlorides), lithium aluminum hydride (for reductions), and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of 1-Propylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrogen atoms in the piperazine ring can form hydrogen bonds with target molecules, influencing their activity. This compound can modulate the activity of receptors or enzymes by acting as an agonist or antagonist, depending on its specific structure and the target involved .
Comparación Con Compuestos Similares
1-Propylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:
Piperazine-2-carboxylic acid: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
1-Methylpiperazine-2-carboxylic acid: Contains a methyl group instead of a propyl group, leading to differences in its pharmacokinetic properties.
1-Ethylpiperazine-2-carboxylic acid: Similar to the propyl derivative but with an ethyl group, which may influence its binding affinity and selectivity for certain targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-propylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-4-10-5-3-9-6-7(10)8(11)12/h7,9H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNXIQELNGSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Methoxymethyl)phenyl]butan-1-ol](/img/structure/B7940962.png)

![benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B7940979.png)











